Site-Specific Stabilization: 4-Fluorotryptophan Increases Peptide Thermal Stability (Tm) by +7.4 °C Compared to Native Tryptophan
When incorporated at a specific 'face' position (Trp9) of the tryptophan zipper 2 (Trpzip2) model peptide, the 4-fluorotryptophan analog confers a quantifiable and unique increase in thermal stability compared to the native tryptophan (WT) [1]. This stabilizing effect is not a general property of fluorotryptophans; other regioisomers show neutral or even destabilizing effects at the same position [1].
| Evidence Dimension | Peptide Thermal Stability (Melting Temperature, Tm) |
|---|---|
| Target Compound Data | Tm = 61.5 °C (for Trpzip2 peptide with 4FTrp substitution at face position 9) |
| Comparator Or Baseline | Tm = 54.1 °C (native Trpzip2 peptide with wild-type Tryptophan) |
| Quantified Difference | +7.4 °C increase in Tm |
| Conditions | Circular Dichroism (CD) spectroscopy in phosphate buffer (pH 7.0) with 2 M GuHCl, using a two-state folding model. |
Why This Matters
This specific substitution is valuable for designing peptides or protein domains with enhanced thermal robustness, enabling applications under a wider range of experimental or process conditions.
- [1] Reiter, D., et al. (2025). Investigating the Site-Specific Impact of Fluorine Substitution on Aromatic Interactions in a Tryptophan Zipper Peptide. *Chemistry – A European Journal*, e202501263. View Source
